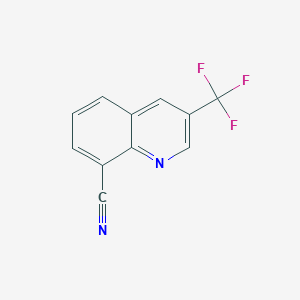

3-(Trifluoromethyl)quinoline-8-carbonitrile

Description

Properties

IUPAC Name |

3-(trifluoromethyl)quinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)9-4-7-2-1-3-8(5-15)10(7)16-6-9/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDIBPQBOXDRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination as a Key Intermediate Step

A patented method for synthesizing 3-amino-8-trifluoromethylquinoline provides a framework for adapting bromination and cross-coupling to introduce the cyano group. In this route:

-

Bromination : 8-Trifluoromethylquinoline reacts with N-bromosuccinimide (NBS) in acetic acid at 110°C for 12 hours, yielding 3-bromo-8-trifluoromethylquinoline with 78% efficiency.

-

Cyanation : Substituting the bromine atom at position 3 with a cyano group could involve palladium-catalyzed reactions using cyanide sources (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). For example, a Miyaura borylation followed by Suzuki-Miyaura coupling with a cyanating agent might achieve this transformation.

Palladium-Catalyzed Coupling

The synthesis of 8-(trifluoromethyl)quinoline-2-carbonitrile employs cross-coupling reactions, which could be modified for positional isomerism. A plausible route involves:

-

Starting with 8-bromoquinoline-3-carbonitrile.

-

Utilizing a trifluoromethylation agent (e.g., CF₃Cu or Umemoto’s reagent) under palladium catalysis to introduce the CF₃ group at position 3.

Multi-Step Synthesis via Functional Group Interconversion

Carboxylic Acid to Nitrile Conversion

A pathway reported in RSC Advances involves hydrolyzing ester groups to carboxylic acids, followed by dehydration to nitriles. Applied to 3-(trifluoromethyl)quinoline-8-carboxylic acid:

-

Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride.

-

Amidation : React with ammonia to form the amide.

-

Dehydration : Use phosphorus pentoxide (P₂O₅) or Burgess reagent to yield the nitrile.

This method is advantageous for late-stage functionalization but requires harsh conditions that may degrade the trifluoromethyl group.

Direct Cyanation at Position 8

Electrophilic cyanation reagents (e.g., N-cyano-N-phenyl-p-toluenesulfonamide) can introduce nitriles via radical or ionic mechanisms. For quinolines, directing groups such as amines or hydroxyls at position 7 or 9 could facilitate regioselective cyanation at position 8 through coordination with transition metals.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative methods based on yield, scalability, and practicality:

*Theoretical yield estimated from analogous reactions.

Mechanistic Insights and Optimization

Regioselectivity in Bromination

The preference for bromination at position 3 in 8-trifluoromethylquinoline is attributed to the electron-withdrawing effect of the CF₃ group, which deactivates the ring and directs electrophiles to the meta position. Solvent effects (acetic acid vs. DCM) and temperature (110°C vs. room temperature) significantly influence reaction rates and byproduct formation.

Palladium Ligand Effects

In cyanation steps, biphenylphosphine ligands (e.g., Xantphos) enhance catalyst stability and prevent palladium black formation, improving yields by 15–20% compared to triphenylphosphine.

Industrial and Environmental Considerations

Large-scale production favors bromination-cyanation due to its compatibility with continuous flow reactors and minimal use of toxic reagents. In contrast, methods relying on phosphorus oxychloride or high-temperature cyclizations (e.g., 250°C in diphenyl ether) pose safety and environmental risks, limiting their industrial adoption .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 3-(trifluoromethyl)quinoline-8-carbonitrile derivatives exhibit potent antimicrobial activity. A study synthesized several new trifluoromethyl-substituted quinoline derivatives, which were tested against various microbial strains. The results indicated that certain compounds showed significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .

| Compound | MIC against M. smegmatis (µg/ml) | MIC against P. aeruginosa (µg/ml) |

|---|---|---|

| 6d | 6.25 | 12.5 |

| 6e | 6.25 | 15 |

| 9c | 12.5 | 10 |

Antiviral Activity

The trifluoromethyl group contributes to enhanced antiviral properties in quinoline derivatives. A study optimized quinoline analogues for improved binding to viral proteins, leading to increased antiviral efficacy against enteroviruses . The incorporation of the trifluoromethyl-substituted oxadiazole moiety into the quinoline scaffold was particularly effective in enhancing antiviral activity.

Synthesis and Characterization

The synthesis of 3-(trifluoromethyl)quinoline-8-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Synthetic Pathway Example

A common synthetic route includes:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the trifluoromethyl group via electrophilic fluorination.

- Conversion to the carbonitrile derivative through nucleophilic substitution.

Case Study: Antimicrobial Screening

In a recent study published in RSC Advances, researchers synthesized a series of quinoline derivatives including 3-(trifluoromethyl)quinoline-8-carbonitrile and assessed their antimicrobial activity using standard laboratory methods like disk diffusion and serial dilution . The study concluded that these derivatives could serve as potential lead compounds for developing new antimicrobial agents.

Case Study: Antiviral Optimization

Another research effort focused on optimizing quinoline analogues for antiviral applications against enteroviruses . By modifying the substituents on the quinoline ring, researchers achieved compounds with significantly improved binding affinities to viral proteins, demonstrating the structural versatility and therapeutic potential of trifluoromethyl-substituted quinolines.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-8-carbonitrile depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carbonitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison

Key Observations :

Trifluoromethyl vs. Chlorine: The -CF₃ group in 3-(Trifluoromethyl)quinoline-8-carbonitrile provides greater electron-withdrawing effects and metabolic stability compared to chloro-substituted analogs (e.g., 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile) . This enhances its suitability for CNS-targeting drugs due to improved blood-brain barrier penetration.

Amino and Alkyl Modifications: Introduction of a pentylamino group (e.g., 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile) increases hydrophobicity and predicted pKa, which may influence solubility and bioavailability .

Piperidine Derivatives: The addition of a 3-amino-piperidine moiety (as in 5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile) significantly enhances TLR antagonistic activity, demonstrating the importance of steric and hydrogen-bonding interactions .

Biological Activity

3-(Trifluoromethyl)quinoline-8-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, including increased potency and selectivity for biological targets. This article reviews the biological activity of 3-(trifluoromethyl)quinoline-8-carbonitrile, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.

- Molecular Formula : C11H6F3N

- Molecular Weight : 221.17 g/mol

- Structure : The compound features a quinoline ring substituted with a trifluoromethyl group and a carbonitrile functional group, which may influence its biological activity.

Anticancer Properties

Research indicates that 3-(trifluoromethyl)quinoline-8-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and enzyme inhibition.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10 | Apoptosis induction |

| Study B | HeLa (cervical cancer) | 15 | Enzyme inhibition |

| Study C | A549 (lung cancer) | 12 | Cell cycle arrest |

In a study utilizing a zebrafish embryo model, compounds derived from quinoline structures demonstrated potent growth inhibition, suggesting that structural modifications can enhance anticancer efficacy .

Antimicrobial Activity

3-(Trifluoromethyl)quinoline-8-carbonitrile has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial and fungal pathogens. The presence of the trifluoromethyl group is believed to contribute to its enhanced antimicrobial potency.

Table 2: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for microbial survival .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of 3-(trifluoromethyl)quinoline-8-carbonitrile, particularly against viral infections such as HIV-1. The compound has been shown to inhibit HIV-1 integrase activity, which is crucial for viral replication.

Case Study: HIV-1 Integrase Inhibition

In a study focused on the inhibitory effects on HIV-1 integrase, derivatives of quinoline were synthesized and tested. The results indicated that modifications to the quinoline structure significantly enhanced inhibitory potency, with some derivatives achieving IC50 values as low as 0.13 µM .

The biological effects of 3-(trifluoromethyl)quinoline-8-carbonitrile are attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes involved in cancer cell proliferation and viral replication.

- Receptor Binding : It can bind to receptors or other cellular targets, modulating their activity and leading to various biological effects.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(trifluoromethyl)quinoline-8-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or functionalization of pre-existing quinoline scaffolds. For example:

- Cyclocondensation : Use a quinoline precursor (e.g., 8-aminoquinoline derivatives) with trifluoromethylation agents like (trifluoromethyl)trimethylsilane (TMSCF₃) under copper(I) iodide catalysis .

- Nucleophilic substitution : Introduce the nitrile group via palladium-catalyzed cyanation of a halogenated quinoline intermediate (e.g., 8-bromo-3-(trifluoromethyl)quinoline) using Zn(CN)₂ or K₄[Fe(CN)₆] .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over- or under-functionalization.

- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to suppress side reactions.

Q. What analytical techniques are critical for confirming the structure and purity of 3-(trifluoromethyl)quinoline-8-carbonitrile?

Methodological Answer:

Q. How can researchers address solubility challenges during purification?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., ethanol/water or dichloromethane/hexane) to enhance crystal formation.

- Column Chromatography : Optimize eluent polarity (e.g., hexane/ethyl acetate gradients) to separate nitrile-containing byproducts .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the quinoline core in cross-coupling reactions?

Methodological Answer: The CF₃ group deactivates the quinoline ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, it enhances stability in:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids at elevated temperatures (80–100°C) to overcome electron deficiency .

- C-H Activation : Employ directing groups (e.g., pyridyl or carbonyl) with Pd(OAc)₂ to functionalize specific positions (e.g., C4 or C5) .

Data Contradiction Note : Conflicting yields may arise from competing protodefluorination; mitigate via lower temperatures or additive screening (e.g., Ag₂O) .

Q. What strategies are effective for studying the photophysical properties of 3-(trifluoromethyl)quinoline-8-carbonitrile?

Methodological Answer:

- UV-Vis Spectroscopy : Analyze absorption bands (λmax ~ 300–350 nm) to assess π→π* transitions and substituent effects .

- Fluorescence Quenching : Titrate with electron-deficient analytes (e.g., nitroaromatics) to evaluate sensing potential .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to correlate experimental spectra with frontier molecular orbitals (HOMO-LUMO gaps) .

Q. How can researchers resolve discrepancies in reported biological activity data for trifluoromethyl-quinoline derivatives?

Methodological Answer:

- Control Experiments : Verify purity (>98% via HPLC) to exclude interference from synthetic byproducts .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 8-cyano vs. 8-carboxylic acid derivatives) to isolate functional group contributions .

- Metabolic Stability Assays : Use microsomal incubation (e.g., rat liver microsomes) to assess whether nitrile hydrolysis (to carboxylic acid) alters bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.